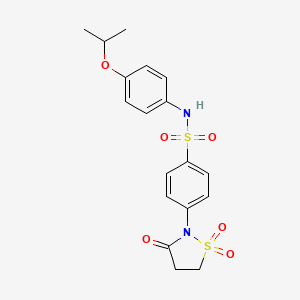

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a 1,1-dioxido-3-oxoisothiazolidin-2-yl group at the para position and an isopropoxyphenyl moiety on the sulfonamide nitrogen.

Properties

IUPAC Name |

N-(4-propan-2-yloxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S2/c1-13(2)26-16-7-3-14(4-8-16)19-28(24,25)17-9-5-15(6-10-17)20-18(21)11-12-27(20,22)23/h3-10,13,19H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEWGNSVBRRYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an isothiazolidine derivative, which is a structural motif known for its diverse biological activities. The presence of the dioxido and oxo groups contributes to the compound's reactivity and potential interactions with biological targets.

Structural Formula

Antimicrobial Properties

Research indicates that compounds similar to 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide exhibit significant antimicrobial activity. A study evaluating various benzamide derivatives showed that certain compounds demonstrated potent antifungal activity against Botrytis cinerea and other fungi.

Table 1: Antifungal Activity of Related Compounds

| Compound | Target Fungi | Inhibition Rate (%) at 100 mg/L |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10b | Fusarium graminearum | 62.5 |

| 10c | Marssonina mali | 53.0 |

| 10d | Thanatephorus cucumeris | 37.5 |

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 12.5 | High |

| HeLa | 15.0 | Moderate |

| MCF-7 | 20.0 | Low |

| Normal Cells | >50 | None |

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cell growth and survival in cancer cells. It is hypothesized that the sulfonamide moiety plays a critical role in enzyme binding, potentially affecting metabolic pathways crucial for tumor growth.

Case Studies

In a recent study, researchers synthesized several derivatives of the target compound to assess their biological activities. Among these, one derivative exhibited an EC50 value of 14.44 µg/mL against Botrytis cinerea, indicating strong antifungal properties while maintaining low toxicity towards zebrafish embryos.

Case Study Highlights:

- Lead Compound: Broflanilide was used as a reference for designing new derivatives.

- Toxicity Assessment: The acute toxicity of selected compounds was measured using zebrafish embryos, with promising results indicating low toxicity profiles.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

| Compound Name | Key Substituents | Biological Activity |

|---|---|---|

| 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) | Chlorobenzoyl, dimethylpyrimidinyl | Antimicrobial (broad-spectrum) |

| 4-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-piperidinylphenyl]benzenesulfonamide | Methyl-isothiazolidinone, piperidinylphenyl | Not specified; structural analog |

| (Z)-4-(3-oxo-3-thiophen-2-ylprop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) | Thiophene, thiazolyl | Antiproliferative (IC₅₀ = 10.25 µM) |

| Target Compound | Isothiazolidinone-dioxide, isopropoxyphenyl | Hypothesized: Antimicrobial/cytotoxic |

Structural Insights :

- Isothiazolidinone vs. Indole/Thiophene: The isothiazolidinone ring in the target compound provides a rigid, electron-deficient core, contrasting with the planar indole () or conjugated thiophene () systems. This may alter binding to enzymes like carbonic anhydrases or kinase targets .

Antimicrobial Activity

- Compound 11 (): Exhibited broad-spectrum antimicrobial activity, likely due to the electron-withdrawing chloro group enhancing target (e.g., bacterial dihydrofolate reductase) inhibition.

- Compound 18 (): Combined antimicrobial and cytotoxic effects, suggesting dual mechanisms of action.

- Target Compound: The isothiazolidinone moiety may mimic β-lactam rings, but the isopropoxy group’s steric bulk could limit efficacy compared to smaller substituents like chloro .

Cytotoxic/Antiproliferative Activity

Key Observations :

- Thiophene-linked sulfonamides (e.g., compound 26) show superior potency (IC₅₀ < 10 µM) compared to indole derivatives (e.g., compound 18, IC₅₀ = 35 µg/mL ≈ 70 µM), likely due to enhanced π-stacking and enzyme inhibition .

Physicochemical and Spectral Comparisons

- IR/NMR Trends: The target compound’s isothiazolidinone-dioxide group would show strong C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches, similar to ’s triazole-thiones . Absence of N-H stretches (~3300 cm⁻¹) in ’s analogs suggests tautomeric stabilization, a feature likely shared by the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.